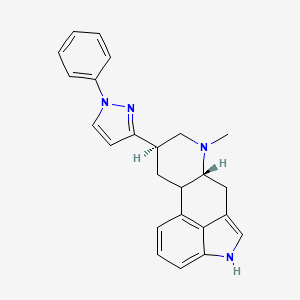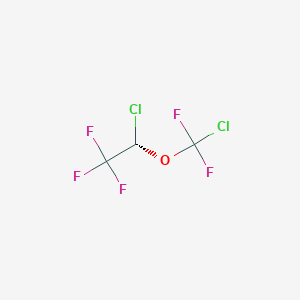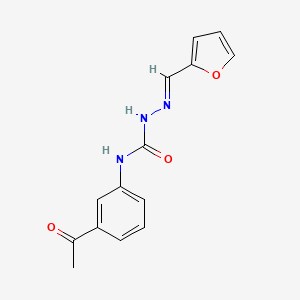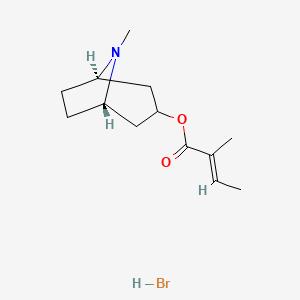
Tigloidine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tigloidine hydrobromide is a tropane alkaloid and a naturally occurring analog of atropine. It is found in small quantities in plants such as Duboisia myoporoides, Physalis peruviana, and Mandragora turcomanica . This compound has been investigated for its potential therapeutic benefits, particularly in the treatment of Parkinsonism, Huntington’s Chorea, and spastic paraplegia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tigloidine hydrobromide involves the esterification of tropanol with tigloyl-CoA. This reaction is catalyzed by a BAHD acyltransferase enzyme, specifically 3-tigloyloxytropane synthase, which is localized in the mitochondria . The reaction conditions typically involve the use of solvents and reagents that facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve the use of engineered Escherichia coli to synthesize the compound from tiglic acid and tropanol . This biotechnological approach allows for the efficient production of the compound under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Tigloidine hydrobromide undergoes various chemical reactions, including esterification, oxidation, and reduction. The esterification process involves the formation of an ester bond between tropanol and tigloyl-CoA .
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include tigloyl-CoA, tropanol, and specific enzymes such as BAHD acyltransferase . The reaction conditions often involve the use of solvents and controlled temperatures to facilitate the reactions.
Major Products Formed
The major product formed from the esterification reaction is 3-tigloyloxytropane, which is a key intermediate in the biosynthesis of calystegine .
Scientific Research Applications
Mechanism of Action
The mechanism of action of tigloidine hydrobromide involves its interaction with cholinergic receptors in the nervous system. It acts as an anticholinergic agent, blocking the action of acetylcholine at muscarinic receptors . This leads to a reduction in tremors and other symptoms associated with neurodegenerative diseases.
Comparison with Similar Compounds
Tigloidine hydrobromide is similar to other tropane alkaloids such as atropine and scopolamine. it has unique properties that make it distinct:
List of Similar Compounds
- Atropine
- Scopolamine
- Hyoscyamine
This compound’s unique properties and potential therapeutic applications make it a compound of significant interest in scientific research and industrial applications.
Properties
CAS No. |
22846-83-9 |
|---|---|
Molecular Formula |
C13H22BrNO2 |
Molecular Weight |
304.22 g/mol |
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (E)-2-methylbut-2-enoate;hydrobromide |
InChI |
InChI=1S/C13H21NO2.BrH/c1-4-9(2)13(15)16-12-7-10-5-6-11(8-12)14(10)3;/h4,10-12H,5-8H2,1-3H3;1H/b9-4+;/t10-,11+,12?; |
InChI Key |
DSEWSAPMBJUWNX-FJKROYRASA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1C[C@H]2CC[C@@H](C1)N2C.Br |
Canonical SMILES |
CC=C(C)C(=O)OC1CC2CCC(C1)N2C.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


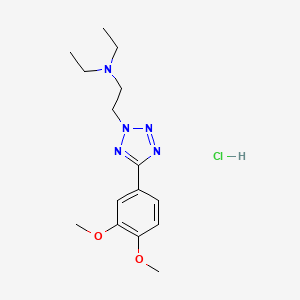

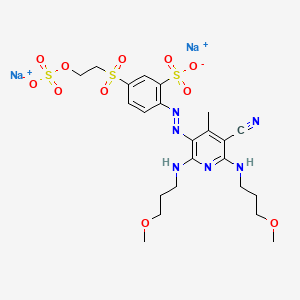
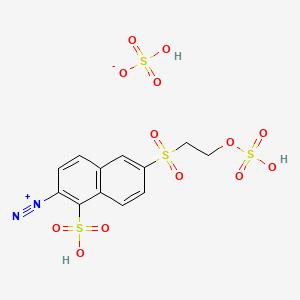
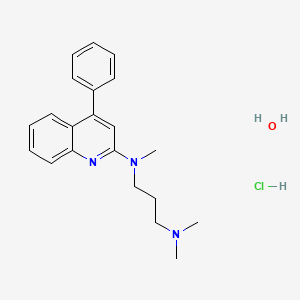
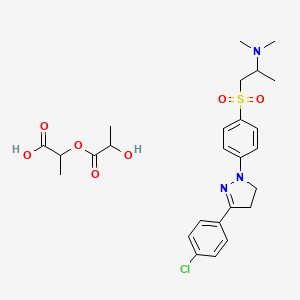
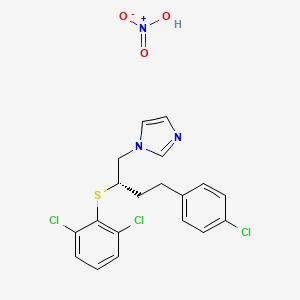
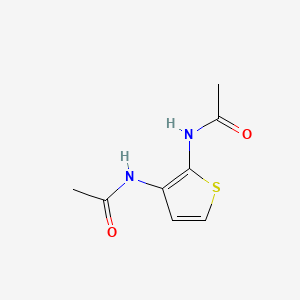
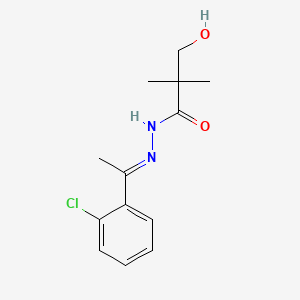
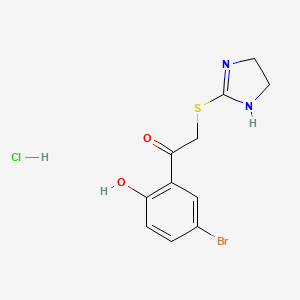
![N-[2-chloro-4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N'-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N'-methylethane-1,2-diamine;sulfate](/img/structure/B12743204.png)
